molecular formula C20H18ClN3O3S B2731059 methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1207021-73-5

methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2731059
CAS No.: 1207021-73-5
M. Wt: 415.89
InChI Key: LNOYGESJFWNPOI-UHFFFAOYSA-N
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Description

The compound methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate features a structurally complex imidazole core substituted with a 3-chlorophenylamino group, a thioether linkage, and a phenyl ring at the 5-position. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation steps, as inferred from analogous compounds in the literature.

Properties

IUPAC Name

methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-19(26)12-24-17(14-6-3-2-4-7-14)11-22-20(24)28-13-18(25)23-16-9-5-8-15(21)10-16/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOYGESJFWNPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate, with a molecular formula of C21H20ClN3O3S and a molecular weight of 429.92 g/mol. The structure features an imidazole ring, which is known for its biological activity, particularly in cancer treatment.

Research indicates that compounds with similar structural motifs often exhibit cytotoxic effects through several mechanisms:

  • Microtubule Disruption : Many imidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest. For instance, a study on related compounds demonstrated their ability to inhibit tubulin polymerization and cause G2/M phase arrest in cancer cells .
  • Targeting Specific Pathways : The presence of the thioether group and the chlorophenyl moiety may enhance interactions with specific cellular targets, potentially disrupting signaling pathways critical for tumor growth.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds structurally similar to this imidazole derivative have been reported to have IC50 values in the low micromolar range against human gastric and colorectal cancer cells .
CompoundCell LineIC50 (µM)
Compound AGastric1.61 ± 1.92
Compound BColorectal1.98 ± 1.22

In Vivo Studies

Preclinical studies involving animal models have provided insights into the compound's therapeutic potential:

  • Survival Studies : In murine models inoculated with leukemia cells, compounds similar to this compound have been shown to prolong survival rates significantly when administered orally .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Gastric Cancer : A study involving histocultured human gastric tumors revealed that treatment with related imidazole compounds led to a significant reduction in tumor proliferation rates .
  • Leukemia Model : In a leukemia mouse model, treatment with the compound resulted in improved survival outcomes compared to control groups, indicating its potential as an effective therapeutic agent .

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound lies in its anticancer properties. Research has indicated that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate demonstrates selective potency under hypoxic conditions, making it a candidate for further development in cancer therapies .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their growth. Case studies have highlighted the effectiveness of similar compounds against resistant strains of bacteria and fungi, suggesting that methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyliH-imidazol-1-yl)acetate could be explored for its antimicrobial potential in pharmaceutical formulations .

Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in treating conditions such as:

  • Cancer : As mentioned, its selective cytotoxicity can be harnessed in targeted cancer therapies.
  • Infectious Diseases : Its antimicrobial properties may lead to new treatments for infections caused by resistant pathogens.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Evofosfamide (a related nitroimidazole) : This compound has shown promising results in clinical trials for pancreatic cancer, highlighting the therapeutic potential of imidazole derivatives .
  • GABA Receptor Modulation : Research on related compounds indicates that they can influence GABA receptor activity, which is crucial in neuropharmacology and could lead to treatments for neurological disorders .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Core Structure Key Substituents Notable Features Reference
Target Compound Imidazole 3-Chlorophenylamino, thioethyl-acetate, 5-phenyl Thioether linkage may enhance lipophilicity; chloro group influences electronics -
9c () Benzoimidazole 4-Bromophenylthiazole, triazole, phenoxymethyl Bromine substituent increases molecular weight and polarizability
C1 () Imidazol-5(4H)-one 3-Chlorobenzo[b]thiophen-2-yl, 4-(N,N-dimethylamino)benzylidene Benzothiophene enhances π-π stacking; dimethylamino improves solubility
Example 1 () Benzoimidazole 2-Fluoro-5-(trifluoromethyl)phenyl, pyridinyloxy Fluorine and trifluoromethyl groups improve metabolic stability

Key Observations :

  • The 3-chlorophenyl group in the target compound is electronically distinct from the 4-bromophenyl (9c, ) and trifluoromethylphenyl () substituents, which may alter binding affinity in biological systems.

Key Observations :

  • The use of anhydrous K₂CO₃ and THF in suggests a plausible route for synthesizing the target’s acetamide side chain.
  • Acidic workup steps (e.g., acetic acid in ) may be critical for isolating the target compound, given its pH-sensitive functional groups.

Key Observations :

  • The 3-chlorophenyl group in the target may mimic the halogenated aryl moieties in 9c () and C1 (), which are associated with enhanced target binding .
  • Thioether linkages (as in the target) are less common than triazole or sulfonamide bridges in bioactive imidazoles, suggesting unique pharmacokinetic properties .

Analytical and Spectroscopic Data

Comparative spectral data highlight substituent-driven variations:

Table 4: Spectroscopic Comparisons

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) LC/MS (m/z) Reference
Target Compound (Predicted) ~1700 (C=O) δ 7.4–8.1 (aryl-H), δ 3.7 (OCH₃) - -
9c () 1685 (C=O), 1240 (C-Br) δ 8.2 (thiazole-H), δ 7.8 (triazole-H) -
Example 1 () - - 627.5 [M+H⁺], Rt 2.79 min

Key Observations :

  • The target’s ester carbonyl (C=O) is expected near 1700 cm⁻¹ in IR, aligning with acetamide derivatives in .
  • LC/MS data for ’s compound demonstrates the utility of mass spectrometry in verifying molecular weight for halogenated imidazoles.

Q & A

Q. What are the standard synthetic routes for methyl 2-(2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. Key steps include:

  • Imidazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or via Debus-Radziszewski reactions using ammonia, aldehydes, and diketones under reflux conditions .
  • Thioether Linkage : Reaction of a thiol-containing intermediate (e.g., 2-mercaptoimidazole) with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Esterification : Final coupling of the acetamide-thioether intermediate with methyl chloroacetate in the presence of a base (e.g., triethylamine) .
  • Purification : Recrystallization from methanol or ethanol, or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) .
    • ¹³C NMR : Confirms carbonyl groups (ester at ~170 ppm, amide at ~165 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1720 cm⁻¹ for ester, N-H bend at ~1550 cm⁻¹ for amide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
  • Elemental Analysis : Validates purity (>95% C, H, N content) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility :
    • Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Adjust solubility using co-solvents (e.g., ethanol/water mixtures) .
  • Stability :
    • Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group .
    • Avoid prolonged exposure to light due to potential photodegradation of the imidazole ring .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

  • Substituent Variation : Synthesize analogs with modifications to:
    • Imidazole Substituents : Replace the 5-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
    • Thioether Chain : Introduce alkyl/aryl spacers to evaluate steric hindrance .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with protein targets (e.g., ATP-binding pockets) .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data?

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
  • Purity Validation : Re-characterize compounds via HPLC (e.g., >98% purity) to rule out impurities as confounding factors .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .

Q. How can computational chemistry be applied to optimize the synthesis or biological activity of this compound?

  • Reaction Pathway Optimization :
    • Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., thioether formation) .
    • Apply machine learning (e.g., ICReDD’s platform) to predict optimal solvents/catalysts for yield improvement .
  • Pharmacophore Modeling :
    • Generate 3D pharmacophore maps (e.g., using MOE) to guide the design of analogs with enhanced target selectivity .
  • ADMET Prediction :
    • Utilize SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier penetration) .

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